Salicylaldoxime Salicylaldoxime Salicylaldoxime is an organic compound described by the formula C6H4CH=NOH-2-OH. It is the oxime of salicylaldehyde. This crystalline, colorless solid is a chelator and sometimes used in the analysis of samples containing transition metal ions, with which it often forms brightly coloured coordination complexes.
Brand Name: Vulcanchem
CAS No.: 94-67-7
VCID: VC0542337
InChI: InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5-
SMILES: C1=CC=C(C(=C1)C=NO)O
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

Salicylaldoxime

CAS No.: 94-67-7

Cat. No.: VC0542337

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Salicylaldoxime - 94-67-7

Specification

CAS No. 94-67-7
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name 2-[(Z)-hydroxyiminomethyl]phenol
Standard InChI InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5-
Standard InChI Key ORIHZIZPTZTNCU-YVMONPNESA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=N\O)O
SMILES C1=CC=C(C(=C1)C=NO)O
Canonical SMILES C1=CC=C(C(=C1)C=NO)O
Appearance Solid powder
Melting Point 57.0 °C

Introduction

Structural and Physicochemical Properties

Salicylaldoxime (IUPAC name: 2-hydroxybenzaldehyde oxime) consists of a phenolic hydroxyl group and an oxime functional group (-CH=N-OH) ortho to each other on a benzene ring. This arrangement facilitates intramolecular hydrogen bonding between the phenolic oxygen and the oxime nitrogen, stabilizing the planar configuration .

Physical Properties

Key physical parameters include:

PropertyValueSource
Melting Point57–61°C
Density1.2528 g/cm³ (estimate)
SolubilitySparingly soluble in water; soluble in ethanol, acetone, benzene
pKa ValuespK₁: 1.37; pK₂: 9.18; pK₃: 12.11 (25°C)

The low solubility in water contrasts with its high solubility in organic solvents, making it suitable for solvent extraction processes .

Spectroscopic and Crystallographic Features

Infrared (IR) spectroscopy reveals characteristic vibrations:

  • O-H stretch: 3200–3400 cm⁻¹ (phenolic and oxime hydroxyls) .

  • C=N stretch: 1570–1640 cm⁻¹, indicating oxime group participation in coordination .

  • V=O vibrations: 950–1000 cm⁻¹ in vanadium complexes, reflecting metal-oxygen bonding .

High-pressure crystallographic studies demonstrate structural flexibility. At 5.93 GPa, salicylaldoxime undergoes a phase transition (salicylaldoxime-II), replacing intramolecular O-H···N bonds with intermolecular O-H···O linkages, reducing repulsions in π-stacking interactions .

Synthesis and Coordination Chemistry

Metal Complexation Behavior

Salicylaldoxime acts as a mono- or bidentate ligand, coordinating through:

  • Phenolate oxygen and oxime nitrogen in 1:2 complexes (e.g., [Cu(HNolox)₂]) .

  • Bridging iminoximate oxygen in 1:1 complexes, forming tetradentate structures .

Table 1: Representative Metal Complexes

Metal IonComplex FormulaGeometryMagnetic Moment (μB)Source
Cu(II)[Cu(Salox)₂]Square planar1.73
V(IV)[VO(HNolox)₂]Square pyramidal1.65
V(III)[V₃O₅(C₇H₅NO)₃(C₇H₄NO₂)₃]Trigonal prism2.87 (per V center)

The selectivity for Cu(II) and Pd(II) at low pH (<3) arises from their high complex stability constants (log β > 10), enabling gravimetric determination with minimal interference .

Analytical and Industrial Applications

Metal Ion Extraction and Sensing

Salicylaldoxime’s affinity for transition metals underpins its use in:

  • Copper recovery: Forms insoluble [Cu(Salox)₂] (black precipitate) from acidic solutions, achieving >99% extraction efficiency .

  • Fluorescent probes: A 2021 study developed a bifunctional probe (L) by conjugating salicylaldoxime with 4-aminobenzamide. This probe detects Al³⁺ via coordination (λₑₓ = 365 nm, λₑₘ = 450 nm) and H₂S via nucleophilic addition, with detection limits of 0.12 μM and 0.08 μM, respectively .

Environmental Remediation

Polydopamine/salicylaldoxime-functionalized magnetic graphene oxide (MGO-PDA/oxime) adsorbs heavy metals (e.g., Pb²⁺, Cd²⁺) with capacities up to 220 mg/g. The optimal dopamine-to-salicylaldoxime mass ratio (1:2) enhances surface chelation sites, achieving 95% removal efficiency within 30 minutes .

Recent Advancements and Material Science

High-Pressure Polymorphism

Under hydrostatic pressure (5.93 GPa), salicylaldoxime-I transitions to phase II, altering hydrogen-bonding motifs. Phase II features a six-membered O-H···N ring instead of the ten-membered ring in phase I, reducing lattice strain by 15% . This adaptability informs the design of pressure-responsive materials.

Catalytic and Magnetic Materials

Vanadium-salicylaldoxime clusters (e.g., [V₆O₂₂(OH)₆(C₇H₆O₂)₂]) exhibit mixed-valency (V⁴⁺/V⁵⁺) and ferrimagnetic coupling below 50 K, with coercivity values of 250 Oe . Such properties are exploitable in molecular magnetism and redox catalysis.

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